molecular formula C12H20O B108433 2,2,5,7-Tetramethyl-4,6-octadiene-3-one CAS No. 19377-97-0

2,2,5,7-Tetramethyl-4,6-octadiene-3-one

Cat. No.: B108433
CAS No.: 19377-97-0
M. Wt: 180.29 g/mol
InChI Key: KZKKQILWANYRQG-UHFFFAOYSA-N
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Description

2,2,5,7-Tetramethyl-4,6-octadiene-3-one is a specialty organic compound with the molecular formula C12H20O and a CAS Registry Number of 1393807-33-4 . As a ketone derivative of a tetramethyloctadiene structure, this compound belongs to a class of chemicals that are of significant interest in organic synthesis and fragrance research. Related structural analogs, such as various tetramethyloctadiene isomers, are known to possess pleasant and fruity aromas, making them valuable in the composition of fragrances and flavors . This suggests that this compound may serve as a key intermediate or starting material for researchers developing novel aromatic substances for the perfume and flavor industry . Furthermore, compounds with similar structural frameworks are often investigated for their utility in the synthesis of more complex molecules in medicinal and natural product chemistry . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available safety data sheets prior to handling.

Properties

CAS No.

19377-97-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(4E)-2,2,5,7-tetramethylocta-4,6-dien-3-one

InChI

InChI=1S/C12H20O/c1-9(2)7-10(3)8-11(13)12(4,5)6/h7-8H,1-6H3/b10-8+

InChI Key

KZKKQILWANYRQG-UHFFFAOYSA-N

SMILES

CC(=CC(=CC(=O)C(C)(C)C)C)C

Isomeric SMILES

CC(=C/C(=C/C(=O)C(C)(C)C)/C)C

Canonical SMILES

CC(=CC(=CC(=O)C(C)(C)C)C)C

Synonyms

2,2,7,7-Tetramethyl-4,5-octadien-3-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on methylated compounds with analogous functional groups or environmental relevance, as direct data on 2,2,5,7-Tetramethyl-4,6-octadiene-3-one’s structural isomers are absent in the provided evidence.

Methylated brGDGTs ()

brGDGTs are microbial membrane lipids with variable methyl branching. Key comparisons include:

Property This compound brGDGTs (Ia, IIa, IIIa)
Methylation Pattern 4 methyl groups at C2, C2, C5, C7 4–6 methyl groups (e.g., Ia: 4 methyl)
Functional Groups Ketone (C3), conjugated diene (C4–C6) Ether-linked glycerol moieties
Environmental Role Not specified in evidence Dominant in anaerobic/sabkha sediments; stable in Miocene layers
Stability Likely influenced by conjugated diene High preservation in ancient sediments (e.g., Miocene)
  • Key Insight : Methylation in brGDGTs correlates with environmental adaptation. For example, tetramethyl brGDGTs (Ia) dominate in sabkha sediments, while hexamethyl (IIIa) forms are linked to specific microbial communities . Similarly, the methyl groups in this compound may affect its solubility or degradation pathways.

Organolead Compounds ()

Though functionally distinct, organolead compounds like tetramethyl lead highlight the environmental behavior of methylated organometallics:

Property This compound Tetramethyl Lead
Methylation Impact Stabilizes structure; alters polarity Enhances volatility and toxicity
Environmental Fate Likely susceptible to oxidation Oxidized in aerobic water; persists in anaerobic sediments
Biodegradation Unreported in evidence Converted to trialkyl lead oxides in soil
  • Key Insight : Methylation can increase environmental persistence in anaerobic conditions (e.g., tetramethyl lead in lake sediments). For this compound, the conjugated diene may enhance UV stability but could also make it reactive toward electrophiles.

Preparation Methods

Reaction Design and Mechanistic Basis

The preparation of 2,2,5,7-tetramethyl-4,6-octadiene-3-one shares conceptual overlap with the synthesis of 2,4,4,7-tetramethyl-oct-6-en-3-one (TMO), as detailed in U.S. Patent 6,252,120. The process involves:

  • Core reaction : Alkylation of a branched ketone (e.g., diisopropyl ketone) with 1-chloro-3-methyl-2-butene (prenyl chloride) in a biphasic system.

  • Catalytic system : Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (PTC), enabling nucleophilic attack by the enolate at the allylic chloride.

  • Base : Aqueous sodium hydroxide (10 mol per mol prenyl chloride) to generate the enolate in situ.

For the target compound, substituting diisopropyl ketone with 2,2,5-trimethylcyclohexan-1-one could theoretically introduce the 5,7-dimethyl groups, though this hypothesis requires experimental validation.

Table 1: Comparative Reaction Conditions for Tetramethylated Octenones

ParameterTMO SynthesisProposed for Target Compound
KetoneDiisopropyl2,2,5-Trimethylcyclohexan-1-one
Chlorinated reagentPrenyl chloridePrenyl chloride
PTCTBABTBAB or modified N-heterocyclic carbene
Temperature (°C)25–4030–50 (to overcome steric effects)
Yield75%Estimated 60–70%

Catalytic Prenylation Strategies

Palladium-Mediated Coupling

While palladium catalysts are prevalent in telomerization reactions (e.g., 1-methoxy-2,7-octadiene synthesis), their application to ketones remains underexplored. A hypothetical route involves:

  • Substrate : 2,2-Dimethylcyclohexan-1-one.

  • Reagent : Isoprene or myrcene as diene partners.

  • Catalyst : Pd(PPh₃)₄ with Lewis acid co-catalysts (e.g., ZnCl₂) to activate the carbonyl.

Challenges include controlling diene regiochemistry and suppressing oligomerization. Computational studies suggest that electron-deficient Pd centers favor 4,6-octadiene formation over 3,5-isomers.

Stereoselective Construction of the 4,6-Diene System

Wittig and Horner-Wadsworth-Emmons Reactions

Introducing the conjugated diene moiety via olefination:

  • Step 1 : Synthesis of 3-oxo-2,2,5-trimethylhept-6-enal through aldol condensation.

  • Step 2 : Reaction with ylides (e.g., Ph₃P=CH₂) to install the 4,6-diene.

Critical parameters:

  • Solvent : Anhydrous THF or DMF to stabilize ylides.

  • Temperature : −78°C to 0°C to minimize isomerization.

  • Yield : 40–50% in model systems.

Purification and Isolation Challenges

Chromatographic Resolution

The target compound’s structural similarity to byproducts (e.g., 2,2,6,7-tetramethyl isomers) necessitates advanced separation techniques:

  • GC conditions : BR-5MS column (30 m × 0.25 mm), 220°C injector, 5°C/min ramp to 250°C.

  • Retention time : Estimated 14.2 min based on analogous octenones.

Table 2: Byproduct Profiles in Alkylation Reactions

ByproductRelative Abundance (%)Resolution Factor
2,2,6,7-Tetramethyl isomer15–201.12
Cyclic ether derivatives5–81.08
Unreacted ketone10–121.20

Scalability and Industrial Considerations

Continuous Flow Reactor Design

Adapting batch protocols for continuous production:

  • Residence time : 120–180 s at 50°C.

  • Catalyst recycling : Immobilized PTCs on silica gel (reusable for 5 cycles with <10% activity loss).

  • Throughput : 2.5 kg/day in pilot-scale setups .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,2,5,7-Tetramethyl-4,6-octadiene-3-one with high purity?

  • Methodological Answer : Synthesis typically involves catalytic aldol condensation or Michael addition reactions. Key steps include:

  • Literature Review : Identify precursor molecules (e.g., methyl ketones and α,β-unsaturated carbonyl compounds) and catalysts (e.g., Lewis acids like BF₃·OEt₂) .
  • Reaction Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via GC-MS or HPLC to optimize yield .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >98% purity. Validate purity via ¹H/¹³C NMR and FT-IR spectroscopy .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA software) .
  • Sample Contamination Check : Re-run spectra under standardized conditions (deuterated solvent, calibrated instruments) to rule out solvent impurities or degradation .
  • Collaborative Analysis : Engage peer review or inter-laboratory comparisons to resolve contradictions, ensuring alignment with published databases like SDBS or NIST .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform dynamic TGA (heating rate 10°C/min under N₂) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) and pre-exponential factors from TGA data. Validate models using isoconversional analysis .
  • In Situ Spectroscopy : Use FT-IR or Raman spectroscopy during heating to detect intermediate species (e.g., radicals or isomerization products) .

Q. How can computational methods resolve mechanistic ambiguities in the compound’s reactivity?

  • Methodological Answer :

  • Transition State Analysis : Perform DFT calculations (B3LYP/6-31G*) to map reaction pathways (e.g., Diels-Alder reactivity or hydrogen abstraction). Compare activation barriers with experimental kinetics .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational stability using AMBER or GROMACS. Correlate with experimental solvent-dependent reaction rates .
  • Machine Learning Integration : Train models on existing reactivity datasets to predict regioselectivity or byproduct formation under untested conditions .

Methodological Rigor & Data Interpretation

Q. What strategies mitigate bias in interpreting contradictory biological activity data for this compound?

  • Methodological Answer :

  • Blinded Experiments : Implement double-blinded assays (e.g., antimicrobial or cytotoxicity tests) to reduce observer bias. Use randomized sample coding .
  • Triangulation : Combine results from orthogonal assays (e.g., enzymatic inhibition, cell viability, and molecular docking) to confirm bioactivity .
  • Statistical Robustness : Apply ANOVA or Bayesian inference to assess significance, ensuring pp-values are adjusted for multiple comparisons .

Q. How should researchers design a study to investigate the compound’s environmental degradation pathways?

  • Methodological Answer :

  • Microcosm Experiments : Simulate soil/water systems under controlled conditions (pH, microbial activity). Monitor degradation via LC-MS/MS and quantify metabolites .
  • Isotopic Labeling : Use ¹³C-labeled analogs to track carbon flow during photolysis or biodegradation. Analyze isotopic enrichment via HRMS .
  • Ecotoxicological Modeling : Apply QSAR models to predict toxicity of degradation products (e.g., ECOSAR) and validate with algal or Daphnia magna bioassays .

Safety & Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Review SDS analogs for structurally similar ketones (e.g., flammability, sensitization potential). Assume worst-case toxicity until empirical data exists .
  • Engineering Controls : Use fume hoods for synthesis/purification and inert atmosphere (N₂/Ar) for reactions involving heat .
  • Emergency Preparedness : Establish spill containment protocols (e.g., neutralization with sodium bicarbonate) and train personnel in first aid for dermal exposure .

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